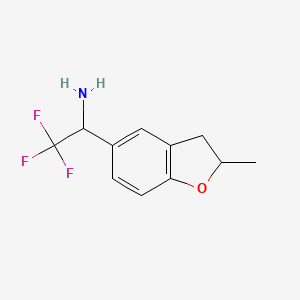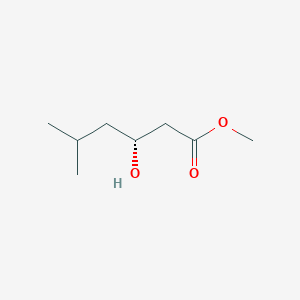
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- is a hydroxylated fatty acid ester. It is also known as methyl 3-hydroxy-5-methylhexanoate. This compound is a volatile component and aromatic agent found in various fruits such as blood oranges, cape gooseberries, papayas, and pineapples. It is commonly used as a flavoring agent in the food industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- can be synthesized from methyl-n-propylketone and alpha-bromoacetic ester (or alpha-chloroacetic ester) in the presence of zinc (or magnesium) . The reaction involves the formation of a carbon-carbon bond between the ketone and the ester, followed by esterification to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-5-methylhexanoic acid or 3-keto-5-methylhexanoate.
Reduction: Formation of 3-hydroxy-5-methylhexanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- has several scientific research applications:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-hydroxyhexanoate: Similar structure but lacks the methyl group at the 5-position.
Methyl 3-hydroxycaproate: Another hydroxylated fatty acid ester with a similar structure.
Uniqueness
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity.
Propiedades
| 159419-35-9 | |
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
methyl (3R)-3-hydroxy-5-methylhexanoate |
InChI |
InChI=1S/C8H16O3/c1-6(2)4-7(9)5-8(10)11-3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1 |
Clave InChI |
SFJDGEXPYKDGTD-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)C[C@H](CC(=O)OC)O |
SMILES canónico |
CC(C)CC(CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(Diphenylmethyl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B13582589.png)
![Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B13582593.png)
![Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone](/img/structure/B13582601.png)


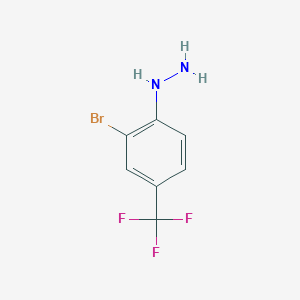
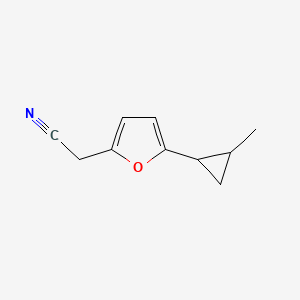

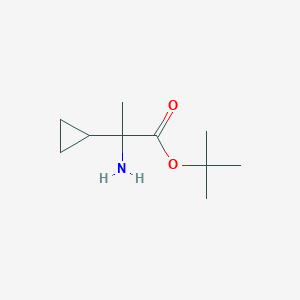
![5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B13582665.png)
![3-(5-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13582673.png)
